Menthyl acetate chemical properties and structure
Menthyl acetate chemical properties and structure
An In-depth Technical Guide to Menthyl Acetate: Structure, Properties, and Applications
Introduction
Menthyl acetate is a naturally occurring monoterpene and the acetate ester of menthol. It is a significant component of the essential oil of peppermint (Mentha piperita), contributing 3–5% of the volatile oil and influencing its characteristic aroma and flavor.[1] As a versatile molecule, its applications extend beyond the flavor and fragrance industries into pharmaceuticals, where its specific chemical structure and physicochemical properties are leveraged for various functions, including as a cooling agent, a penetration enhancer for transdermal drug delivery, and as a chiral building block in complex organic synthesis.[2][3][4][5]
This guide provides a comprehensive overview of the chemical properties and structure of menthyl acetate, designed for researchers, scientists, and professionals in drug development. It delves into its complex stereochemistry, spectroscopic profile, chemical reactivity, and established protocols for its synthesis, offering a foundational understanding for its application in scientific research and development.
Molecular Structure and Stereoisomerism
Menthyl acetate's chemical formula is C₁₂H₂₂O₂ with a molar mass of approximately 198.30 g/mol .[1][6] Its structure is based on a p-menthane backbone, which is a cyclohexane ring substituted with a methyl group and an isopropyl group. The complexity and functionality of menthyl acetate arise from its stereochemistry. The cyclohexane ring contains three chiral centers, leading to several possible stereoisomers.
The most commercially and biologically significant isomer is l-menthyl acetate, also known as (-)-menthyl acetate, which has the (1R,2S,5R) configuration.[1] This is the enantiomer predominantly found in nature.[7] Synthetic menthyl acetate is often produced from racemic menthol, resulting in a mixture of enantiomers known as DL-menthyl acetate.[7] The spatial arrangement of the methyl, isopropyl, and acetate groups on the cyclohexane ring dictates the molecule's physical properties, sensory characteristics, and biological activity.
Caption: Chair conformations of l-menthyl acetate and neomenthyl acetate.
Physicochemical Properties
The physical and chemical properties of menthyl acetate are crucial for its handling, formulation, and application. The data presented below is a compilation from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 2623-23-6 (l-menthyl acetate) 89-48-5 (racemic) | [1][8] |
| Molecular Formula | C₁₂H₂₂O₂ | [1][6] |
| Molar Mass | 198.30 g/mol | [1][6] |
| Appearance | Colorless to pale yellowish liquid | [9] |
| Odor | Fresh, fruity, peppermint, mentholic | [2][9] |
| Density | ~0.92 g/mL at 25 °C | [1][2] |
| Boiling Point | 229–230 °C | [1][2] |
| Melting Point | < 25 °C | [2] |
| Flash Point | 77 °C (171 °F) | [1][2] |
| Refractive Index (n²⁰/D) | ~1.447 | [2][9] |
| Optical Rotation ([α]²⁰/D) | -81° (c=8 in benzene) for l-menthyl acetate | [2] |
| Solubility | Slightly soluble in water; miscible with alcohol and ether | [9][10] |
| LogP (Octanol/Water) | ~4.39 | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and quality control of menthyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum of menthyl acetate displays characteristic signals for the protons on the cyclohexane ring, the isopropyl group, the ring methyl group, and the acetyl methyl group. The proton attached to the carbon bearing the acetate group (C-O) typically appears as a multiplet downfield around 4.5-4.7 ppm. The acetyl methyl protons appear as a sharp singlet around 2.0 ppm. The isopropyl and ring methyl protons appear as doublets and multiplets in the upfield region (0.7-1.7 ppm).[11]
-
¹³C NMR : The carbon NMR spectrum shows a distinct signal for the carbonyl carbon of the ester at approximately 170 ppm. The carbon attached to the ester oxygen appears around 75 ppm. The remaining aliphatic carbons of the cyclohexane ring and the isopropyl and methyl substituents resonate in the 16-50 ppm range.[12]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band around 1735-1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester group. Additional strong bands appear in the 1240-1250 cm⁻¹ region, corresponding to the C-O stretching vibration of the acetate moiety. The C-H stretching vibrations of the aliphatic groups are observed around 2850-2960 cm⁻¹ .[13]
-
Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 198 is often weak or absent. A prominent peak is observed at m/z 138 , resulting from the loss of acetic acid (60 Da) via a McLafferty-type rearrangement. Other significant fragments include peaks corresponding to the loss of the isopropyl group and further fragmentation of the cyclohexane ring.[6][14]
Chemical Reactivity and Synthesis
Reactivity
The primary reaction of interest for menthyl acetate is the hydrolysis of the ester bond . This can be achieved under either acidic or basic conditions (saponification) to yield menthol and acetic acid or its corresponding salt. This reaction is essentially the reverse of its synthesis.
Synthesis via Fischer Esterification
Menthyl acetate is most commonly synthesized by the Fischer esterification of menthol with an acetylating agent, such as acetic acid, acetic anhydride, or acetyl chloride, in the presence of an acid catalyst.[2][15] Acetic anhydride and acetyl chloride are more reactive than acetic acid and often result in higher yields and faster reaction times.[15]
Caption: Experimental workflow for the synthesis and purification of menthyl acetate.
Experimental Protocol: Synthesis from Menthol and Acetic Anhydride
This protocol describes a standard laboratory procedure for the synthesis of menthyl acetate.
1. Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8.0 g of l-menthol.
-
In a fume hood, carefully add 9.0 mL of acetic anhydride, followed by 20 drops of concentrated sulfuric acid. The sulfuric acid acts as a catalyst.[15]
2. Esterification:
-
Stir the mixture and heat it in a warm water bath to reflux for 90 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[15]
-
The rationale for refluxing is to increase the reaction rate by heating without evaporating the reactants or products.
3. Work-up and Neutralization:
-
After 90 minutes, remove the flask from the heat and allow it to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel. Add 20 mL of distilled water.
-
Carefully add 20 mL of a 5% sodium bicarbonate (NaHCO₃) solution in portions.[15] Swirl gently after each addition and vent the funnel frequently to release the CO₂ gas produced. Continue adding until effervescence ceases.
-
Causality: The NaHCO₃ wash is critical to neutralize the unreacted acetic anhydride, any acetic acid formed, and the sulfuric acid catalyst. This prevents the reverse reaction (hydrolysis) and purifies the product.
4. Extraction and Isolation:
-
Stopper the separatory funnel and shake vigorously, venting periodically. Allow the layers to separate.
-
Drain and discard the lower aqueous layer. The upper organic layer contains the menthyl acetate product.
-
Transfer the organic layer to a clean Erlenmeyer flask.
5. Drying and Final Purification:
-
Add a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer to remove residual water.[15] Swirl the flask until the drying agent no longer clumps together.
-
Filter the mixture to remove the drying agent. The resulting clear liquid is crude menthyl acetate.
-
For higher purity, the product can be further purified by vacuum distillation.
Applications in Research and Drug Development
Menthyl acetate's unique properties make it a valuable compound in several high-value applications.
-
Flavor and Fragrance: It is widely used to impart a refreshing, minty, and fruity aroma and taste in food, beverages, oral care products, and perfumes.[3][5][16]
-
Topical Pharmaceuticals: The cooling sensation of menthyl acetate makes it a suitable ingredient in topical analgesic creams, ointments, and liniments to provide soothing relief from minor muscle and joint pain.[3][5]
-
Transdermal Drug Delivery: L-Menthyl acetate and its derivatives have been investigated as penetration enhancers.[2] They can temporarily disrupt the stratum corneum barrier of the skin, facilitating the permeation of various active pharmaceutical ingredients (APIs) with differing lipophilicities.[2]
-
Pharmaceutical Intermediate: High-purity menthyl acetate serves as a chiral building block or a reactive component in the synthesis of more complex APIs.[4] Its defined stereochemistry is valuable for creating stereospecific drug molecules, where biological activity is often dependent on a single enantiomer.
Safety and Handling
Menthyl acetate is a combustible liquid and should be handled with appropriate safety precautions.[17]
-
Handling: Use in a well-ventilated area and avoid inhalation of vapors.[18][19] Keep away from sources of ignition such as heat, sparks, and open flames.[17][18]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[19][20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents, acids, and bases.[18][21]
-
First Aid: In case of eye contact, rinse with plenty of water. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek medical attention.[17][18][20]
Conclusion
Menthyl acetate is a multifaceted molecule whose utility is deeply rooted in its distinct chemical structure and stereochemistry. From its role as a key aroma compound in peppermint to its emerging applications as a functional excipient and synthetic intermediate in the pharmaceutical industry, its properties are of significant interest to researchers. A thorough understanding of its physicochemical characteristics, spectroscopic profile, and chemical reactivity is fundamental to harnessing its full potential in scientific and commercial applications.
References
- 1. Menthyl acetate - Wikipedia [en.wikipedia.org]
- 2. L-Menthyl acetate CAS#: 2623-23-6 [m.chemicalbook.com]
- 3. peppermintoilmanufacturers.com [peppermintoilmanufacturers.com]
- 4. nbinno.com [nbinno.com]
- 5. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 6. Menthyl acetate [webbook.nist.gov]
- 7. Buy Bulk – Menthyl Acetate | Manufacturer-Supplier | Sinofi [sinofoodsupply.com]
- 8. Menthyl acetate 97 89-48-5 [sigmaaldrich.com]
- 9. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scent.vn [scent.vn]
- 11. L-MENTHYL ACETATE(16409-45-3) 1H NMR spectrum [chemicalbook.com]
- 12. L-Menthyl acetate(2623-23-6) MS [m.chemicalbook.com]
- 13. Menthyl acetate [webbook.nist.gov]
- 14. Menthyl acetate [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. jindaldrugs.com [jindaldrugs.com]
- 17. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 18. aurochemicals.com [aurochemicals.com]
- 19. echemi.com [echemi.com]
- 20. extrasynthese.com [extrasynthese.com]
- 21. nj.gov [nj.gov]
